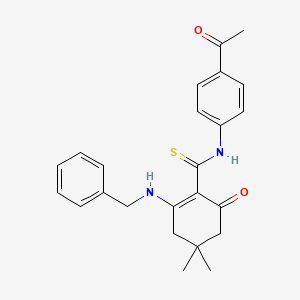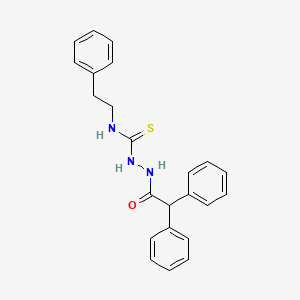![molecular formula C17H21N3S B10863818 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10863818.png)
1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of 4-(phenylamino)aniline with 2-methylpropyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms .
Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and metal surfaces. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and reducing enzyme activity. This interaction can be mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .
In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents the metal from reacting with corrosive agents. This adsorption is often a combination of physical and chemical adsorption, involving interactions with the metal’s surface atoms .
Comparison with Similar Compounds
1-Phenyl-2-thiourea: Similar in structure but lacks the 2-methylpropyl group.
N-Phenyl-1-naphthylamine: Contains a naphthyl group instead of the phenylamino group.
Uniqueness: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of both the 2-methylpropyl and phenylamino groupsThe combination of these groups allows for specific interactions with enzymes and metal surfaces, enhancing its utility in various fields .
Properties
Molecular Formula |
C17H21N3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C17H21N3S/c1-13(2)12-18-17(21)20-16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3,(H2,18,20,21) |
InChI Key |
PBZRTBMSMTZBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B10863746.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10863747.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863748.png)
![2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
![2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
![3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10863754.png)
![{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(2-methoxy-2-oxoethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(cyano)azanide](/img/structure/B10863760.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863769.png)
![5-{[(3-chloro-2-methylphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10863774.png)
![1-[4-(2,4-Dinitrophenoxy)phenoxy]-2,4-dinitrobenzene](/img/structure/B10863784.png)
![N-(2,4-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10863788.png)
![2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B10863803.png)
